Pentalenolactone
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Overview
Description
Pentalenolactone is a sesquiterpene lactone that is isolated from several Streptomyces species and exhibits antibiotic activity. It has a role as an antimicrobial agent, an EC 1.2.1.12 [glyceraldehyde-3-phosphate dehydrogenase (phosphorylating)] inhibitor and a bacterial metabolite. It is a sesquiterpene lactone, an alpha,beta-unsaturated monocarboxylic acid, a spiro-epoxide and an organic heterotricyclic compound. It is a conjugate acid of a this compound(1-).
This compound is a natural product found in Streptomyces arenae, Streptomyces filipinensis, and other organisms with data available.
Scientific Research Applications
Inhibitory Effect on Vascular Smooth Muscle Cell Proliferation
Pentalenolactone demonstrates an inhibitory effect on the proliferation of rat vascular smooth muscle cells. This inhibition is mediated by the suppression of the ERK1/2 cascade, a key pathway in cell proliferation, without causing cell death (Ikeda et al., 2001).
Role in this compound Biosynthesis
The biosynthesis of this compound, an antibiotic, involves several enzymes in Streptomyces species. Key steps include the enzymatic conversion of various intermediates in the biosynthetic pathway, a process crucial for the production of this compound (You et al., 2007); (Seo et al., 2011); (Tetzlaff et al., 2006).
Biochemical Characterization of Enzymes in Biosynthesis
The multifunctional enzyme PtlD in the biosynthesis of this compound shows multiple activities, including hydroxylation, desaturation, and epoxidation, highlighting the complex enzymatic mechanisms involved in the pathway (Deng et al., 2019).
Gene Regulation in this compound Biosynthesis
Genes such as PenR and PntR in Streptomyces species act as regulators in this compound biosynthesis, influencing the production of this antibiotic. These findings emphasize the role of genetic regulation in the production of bioactive compounds (Zhu et al., 2013).
Mechanism Studies in this compound Biosynthesis
Studies on the mechanism of the enzymatic reactions in this compound biosynthesis, such as the P450-catalyzed oxidative rearrangement, contribute to a deeper understanding of complex biochemical processes (Zhu et al., 2011).
Synthetic Approaches to this compound
Synthetic methodologies, such as enantiospecific assembly, have been developed to construct the carbon skeleton of pentalenolactones, highlighting the intersection of synthetic chemistry and natural product biosynthesis (Testero & Spanevello, 2006).
Role in Immunosuppressant Activity
This compound I, derived from Streptomyces filipinensis, exhibits immunosuppressant activity, demonstrating the potential therapeutic applications of pentalenolactones (Uyeda et al., 2001).
Properties
CAS No. |
31501-48-1 |
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Molecular Formula |
C15H16O5 |
Molecular Weight |
276.28 g/mol |
IUPAC Name |
(1R,4aR,6aR,7S,9aS)-7,8-dimethyl-2-oxospiro[4,4a,6a,7-tetrahydropentaleno[1,6a-c]pyran-1,2'-oxirane]-5-carboxylic acid |
InChI |
InChI=1S/C15H16O5/c1-7-4-14-10(8(7)2)3-9(12(16)17)11(14)5-19-13(18)15(14)6-20-15/h3-4,8,10-11H,5-6H2,1-2H3,(H,16,17)/t8-,10-,11+,14-,15-/m1/s1 |
InChI Key |
NUPNVWUYFVEAIT-ULEBWITMSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]2C=C([C@H]3[C@]2(C=C1C)[C@@]4(CO4)C(=O)OC3)C(=O)O |
SMILES |
CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O |
Canonical SMILES |
CC1C2C=C(C3C2(C=C1C)C4(CO4)C(=O)OC3)C(=O)O |
Synonyms |
arenaemycin E pentalenolactone |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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